N-(4-methylbenzyl)-N'-(2-methylpropyl)ethanediamide
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Overview
Description
N-(4-methylbenzyl)-N’-(2-methylpropyl)ethanediamide is an organic compound that belongs to the class of ethanediamides. These compounds are characterized by the presence of two amide groups attached to an ethane backbone. The specific structure of N-(4-methylbenzyl)-N’-(2-methylpropyl)ethanediamide includes a 4-methylbenzyl group and a 2-methylpropyl group attached to the nitrogen atoms of the ethanediamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-N’-(2-methylpropyl)ethanediamide typically involves the reaction of 4-methylbenzylamine and 2-methylpropylamine with ethyl chloroformate or a similar reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of N-(4-methylbenzyl)-N’-(2-methylpropyl)ethanediamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-N’-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The benzyl and propyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or amides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a ligand in biochemical assays or as a building block for biologically active compounds.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methylbenzyl)-N’-(2-methylpropyl)ethanediamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzyl)-N’-(2-methylpropyl)ethanediamine: Similar structure but with amine groups instead of amide groups.
N-(4-methylbenzyl)-N’-(2-methylpropyl)propanediamide: Similar structure with a propanediamide backbone.
N-(4-methylbenzyl)-N’-(2-methylpropyl)butanediamide: Similar structure with a butanediamide backbone.
Uniqueness
N-(4-methylbenzyl)-N’-(2-methylpropyl)ethanediamide is unique due to its specific combination of benzyl and propyl groups attached to the ethanediamide backbone. This unique structure may confer specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10(2)8-15-13(17)14(18)16-9-12-6-4-11(3)5-7-12/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFNTMUFYDRQMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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